

A Comparative Guide to Pyrazolopyridine-Based CDK Inhibitors

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Compound of Interest

Compound Name: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrazolopyridine scaffolds as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle whose dysregulation is a hallmark of cancer. While specific quantitative data for the pyrazolo[4,3-c]pyridine scaffold is limited in publicly available literature, this guide will focus on the closely related and well-documented pyrazolo[3,4-b]pyridine scaffold. This will be compared against established clinical CDK inhibitors to provide a robust validation framework.

Introduction to CDK Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that drive the progression of the cell cycle.[1] Their activity is dependent on association with regulatory cyclin subunits, and this activity fluctuates throughout the cell cycle phases.[2] In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs has become a cornerstone of modern oncology, with several approved drugs targeting these kinases.[3] The goal of CDK inhibitors is to halt the cell cycle, primarily at the G1/S transition, thereby preventing cancer cell division.

Performance Comparison of CDK Inhibitor Scaffolds

The efficacy of a CDK inhibitor is determined by its potency (how much of the drug is needed to inhibit the target, measured by IC50) and its selectivity (which CDKs it inhibits). High selectivity

for cancer-relevant CDKs (like CDK2, CDK4, CDK6, CDK9) over others can lead to a better therapeutic window and fewer off-target side effects.

Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine framework is a promising heterocyclic scaffold that has been extensively investigated for CDK inhibition, particularly against CDK2 and CDK9.^[2]^[4]

Compound ID	Target Kinase	IC50 (μM)	Notes
Compound 14g	CDK2/cyclin A	0.460	A pyrazolo[3,4-b]pyridine derivative showing good inhibitory activity.[2]
CDK9/cyclin T1	0.801	Also shows activity against the transcriptional kinase CDK9.[2]	
Compound 9a	CDK2/cyclin A	1.630	A pyrazolo[3,4-b]pyridine derivative. [2]
CDK9/cyclin T1	0.262	Demonstrates potent inhibition of CDK9.[2]	
Compound 8	CDK2/cyclin A2	0.65	A 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivative.[4]
Roscovitine	CDK2/cyclin A	0.394	Reference CDK2 inhibitor for comparison.[4]
Ribociclib	CDK2/cyclin A	0.068	FDA-approved CDK4/6 inhibitor, shown here for CDK2 activity comparison.[2]
CDK9/cyclin T1	0.050	FDA-approved CDK4/6 inhibitor, shown here for CDK9 activity comparison.[2]	

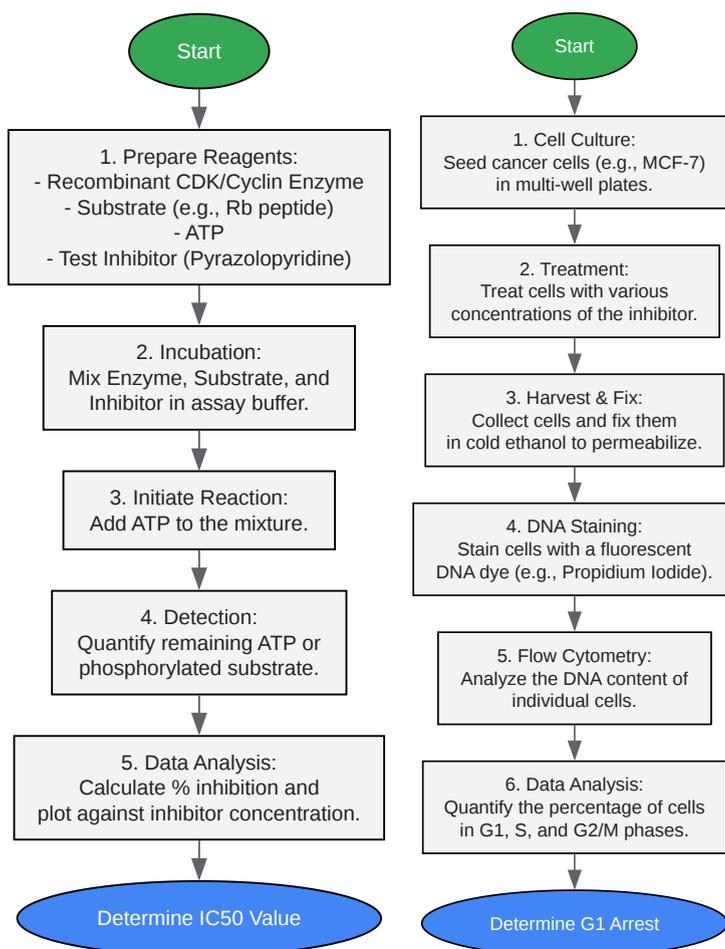
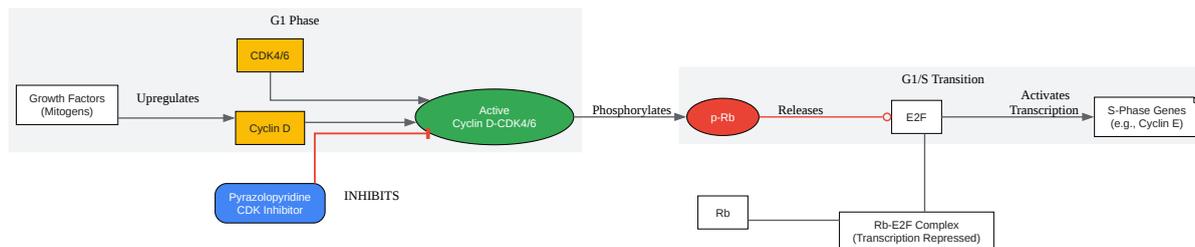
Alternative Scaffolds: FDA-Approved CDK4/6 Inhibitors

The clinical landscape is dominated by highly selective CDK4/6 inhibitors. These drugs, based on different core scaffolds, have transformed the treatment of HR-positive breast cancer.[5][6][7]

Drug (Scaffold)	Target Kinase	IC50 (nM)	Selectivity Notes
Palbociclib	CDK4/cyclin D1	11	Highly selective for CDK4/6. Based on a pyrido[2,3-d]pyrimidin-7-one scaffold.[5][6]
(Pyrido[2,3-d]pyrimidine)	CDK6/cyclin D3	16	
Ribociclib	CDK4/cyclin D1	10	Highly selective for CDK4/6. Also based on a pyrido[2,3-d]pyrimidin-7-one scaffold.[5][6]
(Pyrido[2,3-d]pyrimidine)	CDK6/cyclin D3	39	
Abemaciclib	CDK4/cyclin D1	2	Potent CDK4 inhibitor with 14-fold greater potency against CDK4 than CDK6.[5][6]
(2-Anilino-pyrimidine-benzimidazole)	CDK6/cyclin D3	10	Based on a distinct 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold.[5][6] Also inhibits CDK9 at higher concentrations.[5][6]
CDK9	~100-200		

Mandatory Visualizations

Signaling Pathway and Experimental Workflows



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